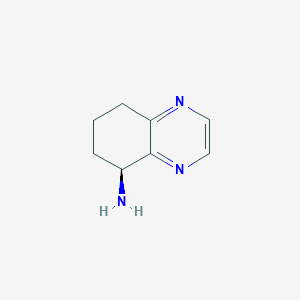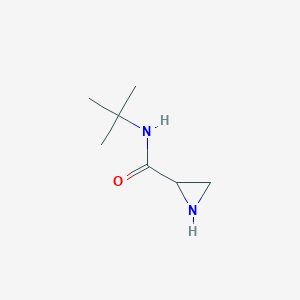
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is a chiral organic compound belonging to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system with an amine group at the 5th position. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a chiral catalyst to ensure the formation of the (S)-enantiomer. The reaction conditions often involve elevated temperatures and pressures to facilitate the reduction process.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize the reaction conditions and yield. The use of chiral catalysts and advanced purification techniques, such as chiral chromatography, ensures the production of high-purity (S)-enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form tetrahydroquinoxaline derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-5,6,7,8-Tetrahydroquinoxalin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity. The compound’s chiral nature allows it to selectively interact with chiral centers in biological molecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound without the tetrahydro and amine modifications.
6,7,8,9-Tetrahydroquinoxaline: A similar compound with a different substitution pattern.
5,6,7,8-Tetrahydroquinoxaline-5-carboxylic acid: A derivative with a carboxylic acid group instead of an amine.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinoxalin-5-amine is unique due to its specific (S)-enantiomeric form, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C8H11N3 |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(5S)-5,6,7,8-tetrahydroquinoxalin-5-amine |
InChI |
InChI=1S/C8H11N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h4-6H,1-3,9H2/t6-/m0/s1 |
InChI-Schlüssel |
ABSBOMCIPXOKJL-LURJTMIESA-N |
Isomerische SMILES |
C1C[C@@H](C2=NC=CN=C2C1)N |
Kanonische SMILES |
C1CC(C2=NC=CN=C2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B11922373.png)
![Furo[3,2-b]pyridin-7-ol](/img/structure/B11922381.png)
![7-Methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B11922387.png)
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11922392.png)





![4-[(Z)-hydroxyiminomethyl]benzonitrile](/img/structure/B11922435.png)



